4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl)morpholine
Overview
Description
This compound is a colorless to yellow liquid or semi-solid or solid . It is also known as 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL)methyl)morpholine .
Synthesis Analysis
The synthesis of this compound involves the use of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of this compound is C15H23BN2O3 . The molecular weight is 290.17 g/mol . The InChIKey is ZGDLVKWIZHHWIR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a colorless to yellow liquid or semi-solid or solid . The molecular weight is 290.17 g/mol . More detailed physical and chemical properties can be found in the referenced papers .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure : Compounds similar to 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methyl)morpholine are synthesized through multi-step reactions. They are characterized using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single crystals are measured by X-ray diffraction for structural analysis (Huang et al., 2021).
Density Functional Theory (DFT) Studies : These compounds are further investigated using DFT, which helps in understanding their molecular structures and electrostatic potentials. This approach validates the experimental data obtained from X-ray diffraction (Huang et al., 2021).
Chemical Properties and Reactions
Chemical Reactivity and Stability : Studies on similar compounds reveal insights into their chemical reactivity and stability. For instance, the orientation of the dioxaborolane ring and bond angles in these compounds impact their reactivity and stability, as confirmed by ab initio calculations and HOMO/LUMO analyses (Sopková-de Oliveira Santos et al., 2003).
Borylation Reactions : The synthesis of related compounds involves borylation reactions. This includes the Pd-catalyzed borylation of arylbromides, highlighting a significant method for obtaining such compounds (Takagi & Yamakawa, 2013).
Biological Applications
Antimicrobial Activities : Certain derivatives of similar compounds show antimicrobial activities. This includes the synthesis of Mannich and Schiff base derivatives, which are then evaluated for their antimicrobial properties (Bayrak et al., 2009).
Cytotoxicity and Antineoplastic Activity : Derivatives of these compounds have been synthesized and assessed for their inhibitory effects on CDP reductase activity, cytotoxicity in vitro, and antineoplastic activity in vivo against certain leukemias (Liu et al., 1996).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde , are often used as reagents in organic synthesis . They are typically involved in reactions with various organic compounds, serving as a boron source in Suzuki-Miyaura coupling reactions .
Mode of Action
The mode of action of this compound is likely related to its ability to participate in organic reactions. For example, compounds containing a tetramethyl-1,3,2-dioxaborolane group can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that the compound might interact with its targets by transferring its boron atom during the reaction.
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactants or catalysts could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be enhanced or inhibited under certain conditions, affecting the outcome of the reactions it participates in .
Properties
IUPAC Name |
4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)13-5-6-14(18-11-13)12-19-7-9-20-10-8-19/h5-6,11H,7-10,12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIPWDTXYFXZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726139 | |
Record name | 4-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160790-92-0 | |
Record name | 4-[[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]methyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160790-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl}morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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